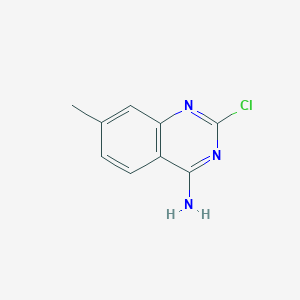

2-Chloro-7-methylquinazolin-4-amine

Description

Properties

IUPAC Name |

2-chloro-7-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMTXNNIOHVPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Sequential Cyclization-Chlorination-Amination

- Cyclization : 3-Methoxy-4-methylbenzaldehyde → 2,4-dihydroxy-7-methylquinazoline via urea intermediate.

- Chlorination : POCl₃ converts hydroxyl groups to chlorides.

- Amination : Selective substitution at position 4 with NH₃.

Route B: Direct Functionalization of Preformed Quinazolines

- Substrate : 4-Chloro-2-methylquinazoline.

- Amination : Microwave-assisted reaction with NH₃ yields 2-chloro-7-methylquinazolin-4-amine in 84% yield.

Optimization and Challenges

- Selectivity : Excess POCl₃ (3–5 equiv.) ensures complete chlorination at position 2.

- Purification : Recrystallization from hexane/dichloromethane mixtures enhances purity.

- Yield Improvements : Microwave methods reduce reaction times from hours to minutes.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylquinazolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinazoline derivatives with varying biological activities.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinazoline ring .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F) at C2 increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Methoxy vs. Methyl : Methoxy (OCH₃) increases polarity and hydrogen-bonding capacity compared to methyl (CH₃), affecting solubility and target binding .

- N-Substituents : Bulky groups (e.g., diethyl, phenyl) at C4 improve selectivity for enzyme active sites but may reduce aqueous solubility .

Industrial Viability :

- Compounds with simpler substituents (e.g., 2-Chloro-7-methyl) are easier to synthesize but may lack specificity.

- Fluorinated analogs (e.g., 7-F) require specialized handling but offer enhanced pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.